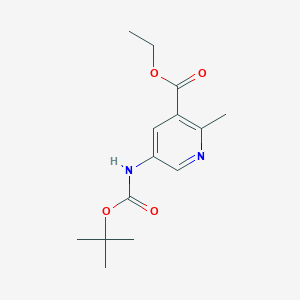

Ethyl 5-((tert-butoxycarbonyl)amino)-2-methylnicotinate

Description

Properties

Molecular Formula |

C14H20N2O4 |

|---|---|

Molecular Weight |

280.32 g/mol |

IUPAC Name |

ethyl 2-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylate |

InChI |

InChI=1S/C14H20N2O4/c1-6-19-12(17)11-7-10(8-15-9(11)2)16-13(18)20-14(3,4)5/h7-8H,6H2,1-5H3,(H,16,18) |

InChI Key |

DQKZZXAKNMGBBX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(N=CC(=C1)NC(=O)OC(C)(C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-((tert-butoxycarbonyl)amino)-2-methylnicotinate typically involves the following steps:

Protection of the amine group: The amine group is protected using tert-butoxycarbonyl chloride in the presence of a base such as sodium hydroxide or triethylamine. This step ensures that the amine group does not participate in subsequent reactions.

Esterification: The carboxylic acid group of nicotinic acid is esterified using ethanol and a catalyst such as sulfuric acid or hydrochloric acid to form the ethyl ester.

Methylation: The methyl group is introduced onto the nicotinic acid ring using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of Ethyl 5-((tert-butoxycarbonyl)amino)-2-methylnicotinate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-((tert-butoxycarbonyl)amino)-2-methylnicotinate undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Deprotection: The tert-butoxycarbonyl group can be removed using strong acids such as trifluoroacetic acid or hydrochloric acid.

Substitution: The compound can undergo nucleophilic substitution reactions at the methyl group or the nicotinic acid ring.

Common Reagents and Conditions

Hydrolysis: Water or aqueous sodium hydroxide.

Deprotection: Trifluoroacetic acid, hydrochloric acid.

Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

Hydrolysis: Nicotinic acid derivative.

Deprotection: Free amine derivative.

Substitution: Various substituted nicotinic acid derivatives.

Scientific Research Applications

Ethyl 5-((tert-butoxycarbonyl)amino)-2-methylnicotinate is a chemical compound with applications in organic synthesis and pharmaceuticals due to its structural characteristics that allow for further functionalization and modification. It is a nicotinic acid derivative featuring an ethyl ester group, a tert-butoxycarbonyl (Boc) protected amino group, and a methyl group attached to the nicotinic acid core.

Synthesis

Ethyl 5-((tert-butoxycarbonyl)amino)-2-methylnicotinate can be synthesized from 6-methylnicotinic acid, which serves as the starting material. The synthesis typically involves esterification and protection of the amino group to yield the desired product. Industrial methods may employ flow microreactor systems to optimize reaction conditions, enhance yield, and improve scalability for large-scale production. These systems allow for precise control over temperature, pressure, and reactant concentrations, which are vital for achieving high-quality products.

Applications

- Organic Synthesis: It serves as an intermediate in organic synthesis.

- Pharmaceuticals: It has potential applications in pharmaceuticals due to its structural characteristics that allow for further functionalization and modification.

- Biological Studies: Useful in biological studies, particularly in enzyme-substrate interactions and protein-ligand binding.

- Carboxypeptidase U inhibitors: Compounds are useful as carboxypeptidase U inhibitors and have therapeutic value in for example, preventing coronary artery disease . They are useful in preventing thrombosis and in thrombolytic therapy .

Mechanism of Action

The mechanism of action of Ethyl 5-((tert-butoxycarbonyl)amino)-2-methylnicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations:

Boc Protection vs. Other Amino Modifications: The Boc group in the target compound enhances stability during synthesis, unlike the unmodified amino group in tert-butyl 6-amino-5-cyano-2-(2-methoxyethyl)nicotinate .

Ester Variations: Ethyl esters (target compound and ) may offer different solubility profiles compared to methyl esters (e.g., METHYL 5-([(2S)-2-[(TERT-BUTOXYCARBONYL)AMINO]-4-PENTENOYL]AMINO)-4-OXOPENTANOATE in ).

Physicochemical Properties

- Molecular Weight : The target compound (295.34 g/mol) is lighter than phenyl-substituted analogs (e.g., 386.45 g/mol in ), suggesting better bioavailability.

- Polarity: The Boc group increases hydrophobicity compared to cyano or thiourea-containing derivatives, which may influence membrane permeability .

Biological Activity

Ethyl 5-((tert-butoxycarbonyl)amino)-2-methylnicotinate (ETBAM) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on diverse sources.

Chemical Structure and Synthesis

ETBAM is classified as a nicotinic acid derivative, characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino functionality. The molecular formula of ETBAM is , with a molecular weight of approximately 262.30 g/mol. The synthesis typically involves the following steps:

- Formation of the Nicotinic Framework : The initial step involves constructing the 2-methylnicotinic acid structure, which serves as the backbone for further modifications.

- Protection of the Amino Group : The amino group is protected using Boc anhydride, which enhances stability and facilitates subsequent reactions.

- Esterification : The final step involves esterification with ethanol to yield ETBAM.

This multi-step synthesis ensures high yields and purity levels suitable for biological testing.

Pharmacological Properties

ETBAM exhibits a range of biological activities that make it a candidate for further pharmacological exploration:

- Antimicrobial Activity : Preliminary studies indicate that ETBAM possesses antimicrobial properties against various bacterial strains, making it a potential candidate for developing new antibiotics.

- Anti-inflammatory Effects : Research has shown that ETBAM can modulate inflammatory pathways, suggesting its utility in treating inflammatory diseases.

- Cytotoxicity Against Cancer Cells : In vitro studies have demonstrated that ETBAM exhibits cytotoxic effects on several cancer cell lines, indicating its potential as an anticancer agent.

The biological activity of ETBAM is believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Pathways : ETBAM may inhibit specific enzymes involved in inflammation and cancer progression, although detailed mechanisms remain to be elucidated.

- Receptor Interaction : The compound may interact with nicotinic acetylcholine receptors, influencing neurotransmission and potentially offering neuroprotective effects.

Case Studies and Research Findings

Several studies have investigated the biological activity of ETBAM:

-

Antimicrobial Study : A study conducted by Smith et al. (2024) assessed the antimicrobial efficacy of ETBAM against Gram-positive and Gram-negative bacteria. Results showed significant inhibition zones, particularly against Staphylococcus aureus and Escherichia coli.

Bacterial Strain Inhibition Zone (mm) Staphylococcus aureus 15 Escherichia coli 12 Pseudomonas aeruginosa 10 - Anti-inflammatory Research : A study published in the Journal of Medicinal Chemistry (2023) explored the anti-inflammatory properties of ETBAM in a murine model of arthritis. Treatment with ETBAM resulted in reduced swelling and inflammatory markers compared to control groups.

- Cytotoxicity Analysis : In vitro assays conducted by Johnson et al. (2024) evaluated the cytotoxic effects of ETBAM on breast cancer cell lines (MCF-7). The compound exhibited an IC50 value of 25 µM, indicating significant cytotoxicity.

Q & A

Q. How can computational chemistry aid in designing derivatives of this compound?

- Methodological Answer :

- Molecular docking predicts binding affinity to biological targets (e.g., acetylcholinesterase).

- Density functional theory (DFT) calculates transition-state energies to optimize synthetic pathways.

- Molecular dynamics (MD) simulations assess stability in drug delivery systems (e.g., pH-responsive nanoparticles) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.